
N-(2-chloro-4-(N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-chloro-4-(N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help us infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with a precursor molecule and proceeding through various transformations, such as esterification, hydrazide formation, ring closure, and final substitutions . For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting with 4-chlorophenoxyacetic acid, followed by esterification, treatment with hydrazine hydrate, and ring closure to form the oxadiazole core . The final step involves substitution at the thiol position to yield the desired acetamide derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction analysis, which provides detailed information about the crystal structure and geometry of the molecule . For instance, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) reveals a tetragonally-distorted octahedral geometry around the Cu(II) center . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. Cyclization reactions, for example, can lead to the formation of imidazoline-5-one compounds from acrylohydrazides . The presence of electron-withdrawing or electron-donating substituents can significantly affect the reactivity and the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions within the crystal packing can influence these properties . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, can be used to characterize the vibrational signatures of these molecules, providing insights into their stability and interactions .
Case Studies
While the provided papers do not include case studies on the specific compound, they do offer pharmacological evaluations of related molecules. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of oxadiazole have been screened for cytotoxicity against various cancer cell lines, revealing some compounds with significant cytotoxic activity . Additionally, synthesized derivatives have been evaluated for their antibacterial potential, with some showing promising activity against bacterial strains .
科学的研究の応用
Antimicrobial Activity
Studies on compounds with sulfamoyl moieties and heterocyclic structures, similar to the chemical compound of interest, have shown promising antimicrobial properties. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfamoyl moiety and evaluated them for antimicrobial activity, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, compounds incorporating 1,3,4-oxadiazole and acetamide derivatives have been explored for their antibacterial and anti-enzymatic potential, further supporting the antimicrobial research application of such structures (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Pharmacological Evaluation
Heterocyclic compounds, particularly those containing oxadiazole and acetamide groups, have been extensively evaluated for various pharmacological activities, including tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives of 1,3,4-oxadiazole and pyrazoles for toxicity assessment and tumor inhibition, showcasing the potential of these compounds in pharmacological research (Faheem, 2018).
Molecular Docking and Cytotoxicity Studies
Compounds with 1,3,4-oxadiazole cores have been synthesized and subjected to molecular docking and cytotoxicity studies to evaluate their potential as antibacterial agents and enzyme inhibitors. Such studies highlight the role of these compounds in exploring new therapeutic agents and understanding their mechanism of action at the molecular level (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014).
特性
IUPAC Name |
N-[2-chloro-4-[[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c1-12(25)21-16-8-7-14(11-15(16)20)29(26,27)24-19(9-3-2-4-10-19)18-22-17(23-28-18)13-5-6-13/h7-8,11,13,24H,2-6,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBBJZYTSQRZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-(N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)sulfamoyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

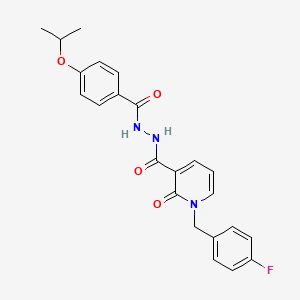
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
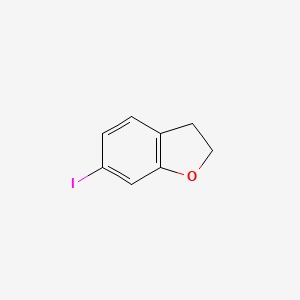
![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)
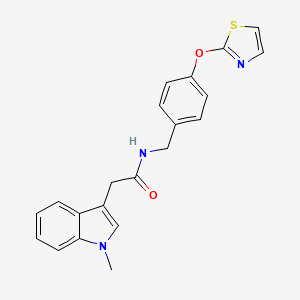
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)
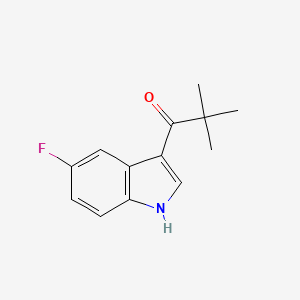
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2545834.png)

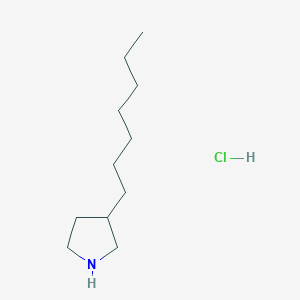
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)